molecular formula C23H27N3O B2696709 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 847394-64-3

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2696709
CAS No.: 847394-64-3
M. Wt: 361.489
InChI Key: VPMURRGKTNOQEZ-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.489. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding : Studies on related compounds, such as dabigatran etexilate tetrahydrate, reveal insights into the crystal structure and the role of hydrogen bonding in the formation of layered crystal structures. These studies are crucial for understanding the physicochemical properties and stability of pharmaceutical compounds (Hong-qiang Liu et al., 2012).

Synthesis and Biological Activity Prediction : Research into polycyclic systems containing similar structural motifs, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, demonstrates the synthesis of novel compounds and the prediction of their biological activity. Such work is foundational for the development of new drugs with potential therapeutic applications (Y. Kharchenko et al., 2008).

Antibacterial Activity : The synthesis of azoles with a high antibacterial activity from related compounds underscores the potential of benzimidazole derivatives in creating effective antibacterial agents. This research path could lead to the development of new treatments for bacterial infections (Artūras Peleckis et al., 2018).

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions : The study of N-Methylphthalimide-substituted benzimidazolium salts and their use in catalytic activities highlights the importance of benzimidazole derivatives in facilitating carbon-carbon bond formation, a critical reaction in organic synthesis (S. Akkoç et al., 2016).

Antibacterial and Antioxidant Activities : The synthesis of novel benzothiazole-containing derivatives showcases their antibacterial and antioxidant activities, indicating the potential for benzimidazole derivatives in developing new antimicrobial and protective agents (Manoj N. Bhoi et al., 2016).

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)18-15-22(27)26(16-18)19-12-10-17(4-2)11-13-19/h6-13,18H,3-5,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMURRGKTNOQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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